molecular formula C23H29NO3 B11561810 Nonyl 2-benzamidobenzoate

Nonyl 2-benzamidobenzoate

Cat. No.: B11561810
M. Wt: 367.5 g/mol
InChI Key: HQSOTWXZEKLQPG-UHFFFAOYSA-N
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Description

Nonyl 2-benzamidobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nonyl group attached to the benzamidobenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 2-benzamidobenzoate typically involves the esterification of 2-benzamidobenzoic acid with nonanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-benzamidobenzoic acid+nonanolH2SO4Nonyl 2-benzamidobenzoate+H2O\text{2-benzamidobenzoic acid} + \text{nonanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-benzamidobenzoic acid+nonanolH2​SO4​​Nonyl 2-benzamidobenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Nonyl 2-benzamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The nonyl group can be oxidized to form carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

    Substitution: Bromine (Br_2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nonanoic acid and 2-benzamidobenzoic acid.

    Reduction: Nonylamine and 2-aminobenzoic acid.

    Substitution: Brominated derivatives of this compound.

Scientific Research Applications

Nonyl 2-benzamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a plasticizer in the production of flexible polymers and as a stabilizer in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Nonyl 2-benzamidobenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The nonyl group provides hydrophobic interactions, while the benzamidobenzoate moiety can engage in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

    Nonyl benzoate: Lacks the benzamide group, making it less versatile in terms of hydrogen bonding interactions.

    2-benzamidobenzoic acid: Lacks the nonyl group, reducing its hydrophobic interactions.

    Nonyl 4-benzamidobenzoate: Similar structure but with the benzamide group in a different position, affecting its reactivity and interactions.

Uniqueness: Nonyl 2-benzamidobenzoate is unique due to the combination of the nonyl group and the benzamidobenzoate structure, providing a balance of hydrophobic and hydrophilic interactions. This makes it particularly useful in applications requiring both properties, such as in drug delivery systems and as a plasticizer.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

nonyl 2-benzamidobenzoate

InChI

InChI=1S/C23H29NO3/c1-2-3-4-5-6-7-13-18-27-23(26)20-16-11-12-17-21(20)24-22(25)19-14-9-8-10-15-19/h8-12,14-17H,2-7,13,18H2,1H3,(H,24,25)

InChI Key

HQSOTWXZEKLQPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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